molecular formula C14H27NO2S B6705492 N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-N-methyl-1-methylsulfonylpropan-2-amine

N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-N-methyl-1-methylsulfonylpropan-2-amine

Cat. No.: B6705492
M. Wt: 273.44 g/mol
InChI Key: NPIUSJCKCVLBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-N-methyl-1-methylsulfonylpropan-2-amine is a complex organic compound characterized by its unique molecular structure

Properties

IUPAC Name

N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-N-methyl-1-methylsulfonylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO2S/c1-11-7-6-8-12(2)14(11)9-15(4)13(3)10-18(5,16)17/h7,12-14H,6,8-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIUSJCKCVLBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C(C1CN(C)C(C)CS(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-N-methyl-1-methylsulfonylpropan-2-amine typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the cyclohexene ring: This step involves the cyclization of a suitable precursor to form the 2,6-dimethylcyclohex-2-en-1-yl group.

    Sulfonylation: The addition of the methylsulfonyl group is carried out using reagents like methanesulfonyl chloride in the presence of a base.

    Amine formation: The final step involves the formation of the amine group through reductive amination or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-N-methyl-1-methylsulfonylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or amine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-N-methyl-1-methylsulfonylpropan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-N-methyl-1-methylsulfonylpropan-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-1-methylsulfonylpiperidin-4-amine
  • N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine

Uniqueness

N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-N-methyl-1-methylsulfonylpropan-2-amine stands out due to its specific structural features, such as the presence of both a cyclohexene ring and a methylsulfonyl group. These features confer unique chemical and biological properties, making it a valuable compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.